molecular formula C11H19NO B1422993 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine CAS No. 1306607-08-8

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine

Cat. No. B1422993
CAS RN: 1306607-08-8
M. Wt: 181.27 g/mol
InChI Key: AZMLQBSONUOIRS-UHFFFAOYSA-N
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Description

The compound “1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine” is an organic compound that contains a furan ring and an amine group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the ethyl group and the amine group suggests that this compound could be synthesized from 5-ethylfuran-2-carboxylic acid through reduction and subsequent amination .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a furan ring substituted with an ethyl group at the 5-position and a 2,2-dimethylpropylamine group at the 1-position .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and carbon-carbon bond formations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Key Intermediates in Antibiotics : This compound is a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use. A study described an efficient process for its preparation involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

  • Catalyst-Free Domino Reactions : A catalyst-free domino reaction involving a similar compound was used to synthesize furan derivatives, which showed significant biological activity against Myzus persicae (Zhao et al., 2020).

  • Development of 5-HT1D Agonists : A series of compounds including dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine were synthesized as potent human 5-HT1D agonists. These showed good selectivity and oral bioavailability in rats (Isaac et al., 2003).

Chemical Synthesis and Reactions

  • Preparation of Amines and Derivatives : New synthetic methods were developed for the preparation of amines like 1-ethynylcyclopropylamine, which are structurally similar to the compound . These methods include reactions with cyclopropylacetylene and 6-chlorohex-1-yne (Kozhushkov et al., 2010).

  • Synthesis of Imidazole-Amine Ligands : The compound was used in creating ligands with variable second coordination spheres, useful in various chemical applications (Cheruzel et al., 2011).

Analytical Applications

  • Detection of Amines : A method using a derivatization reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride was developed for the sensitive determination of amino compounds (You et al., 2006).

properties

IUPAC Name

1-(5-ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-5-8-6-7-9(13-8)10(12)11(2,3)4/h6-7,10H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMLQBSONUOIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 2
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 3
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 4
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 5
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 6
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine

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